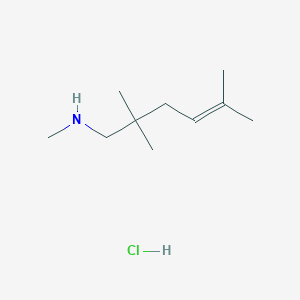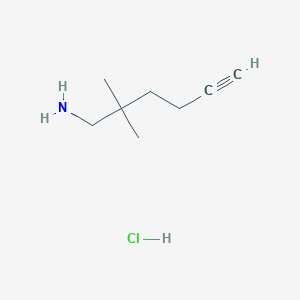![molecular formula C10H16N2O B1485412 1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile CAS No. 2156556-96-4](/img/structure/B1485412.png)
1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile
Overview
Description
Synthesis Analysis
1-THCC has been utilized in the synthesis of trans-4,5-dihydrofuran-3-carbonitriles through a three-component reaction involving β-ketonitriles, carbonyl, and semistabilized pyridinium ylide precursors. It was also used in the transformation of aziridines into novel cis- and trans-piperidine-carbonitriles.Molecular Structure Analysis
The structure of 1-THCC consists of a piperidine ring, a nitrile group, and a hydroxyl group that is part of a cyclobutane ring. The presence of the hydroxyl group makes the compound unique and suggests its potential biological activity.Chemical Reactions Analysis
1-THCC has been used in various chemical reactions. For instance, it was utilized in the synthesis of trans-4,5-dihydrofuran-3-carbonitriles through a three-component reaction involving β-ketonitriles, carbonyl, and semistabilized pyridinium ylide precursors. It was also used in the transformation of aziridines into novel cis- and trans-piperidine-carbonitriles.Physical And Chemical Properties Analysis
1-THCC appears as a white solid with a melting point of approximately 121-123°C. Its solubility in water is low and it is sparingly soluble in organic solvents such as ethanol, methanol, acetone, and chloroform.Scientific Research Applications
Drug Development Applications
1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile, with its piperidine nucleus, plays a significant role in drug discovery. Piperidine derivatives are utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .
Catalyst Synthesis Applications
This compound is used in the synthesis of trans-4,5-dihydrofuran-3-carbonitriles through a three-component reaction involving β-ketonitriles, carbonyl, and semistabilized pyridinium ylide precursors. It also finds use in hydrogenation processes involving palladium and rhodium .
Material Science Applications
The unique structure of 1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile combines several functional groups that are commonly found in bioactive molecules. This makes it a valuable compound for constructing synthetic medicinal blocks for drugs .
Mechanism of Action
Piperidine, a major alkaloid extracted from black pepper, acts as a potential clinical agent against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer when treated alone or in combination with some novel drugs . Several crucial signaling pathways essential for the establishment of cancers are regulated by these phytochemicals .
Safety and Hazards
properties
IUPAC Name |
1-[(1R,2R)-2-hydroxycyclobutyl]piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c11-7-8-3-5-12(6-4-8)9-1-2-10(9)13/h8-10,13H,1-6H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSODSLMKNKJWIU-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCC(CC2)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2CCC(CC2)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[1-(difluoromethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1485329.png)

![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485333.png)
![(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485335.png)




amine hydrochloride](/img/structure/B1485344.png)
![(2E)-3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485345.png)
![3-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485346.png)


